Cas no 21271-80-7 (Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI))

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) structure
21271-80-7 structure
Product Name:Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
CAS No:21271-80-7
MF:C17H16ClN5O2
MW:357.794241905212
CID:284271
PubChem ID:270936
Update Time:2025-04-19

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
    • ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
    • [8-(4-chloro-anilino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-chloro-anilino)-3-(4-chloro-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid
    • AC1L9GYK
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • Ehtyl 8-[p-chloroanilino]-2,3-diphenylpyido[2,3-b]pyrazine-6-carbamate
    • Ethyl 8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate
    • DTXSID20943768
    • JDINPLNYXAYCFL-UHFFFAOYSA-N
    • Ethyl 8-[p-chloroanilino]-3-methylpyrido[2,3-b]pyrazine-6-carbamate
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • SCHEMBL13328058
    • 21271-80-7
    • Ethyl hydrogen [8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-yl]carbonimidate
    • NSC-114109
    • NSC114109
    • Ethyl 8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-ylcarbamate #
    • Inchi: 1S/C17H16ClN5O2/c1-3-25-17(24)23-14-8-13(21-12-6-4-11(18)5-7-12)15-16(22-14)20-10(2)9-19-15/h4-9H,3H2,1-2H3,(H2,20,21,22,23,24)
    • InChI Key: JDINPLNYXAYCFL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1C=C(NC(=O)OCC)N=C2C=1N=CC(C)=N2

Computed Properties

  • Exact Mass: 357.09948
  • Monoisotopic Mass: 357.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 89Ų

Experimental Properties

  • Density: 1.411
  • Boiling Point: 471.2°C at 760 mmHg
  • Flash Point: 238.8°C
  • Refractive Index: 1.701
  • PSA: 89.03
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk